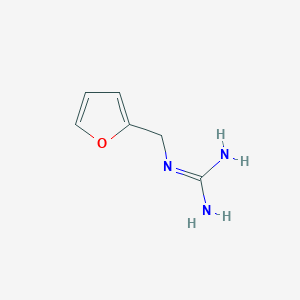

N-(2-furylmethyl)guanidine

Descripción general

Descripción

N-(2-furylmethyl)guanidine is a synthetic compound that has garnered attention due to its unique chemical and biological properties. It is a guanidine derivative containing a furan ring, which contributes to its distinct characteristics.

Mecanismo De Acción

Target of Action

Guanidine compounds are known for their versatility in biological activities . They have found applications in a variety of biological activities, including DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .

Mode of Action

Guanidines are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidines very versatile for compounds with biological activity . For instance, some guanidine derivatives have shown correlation between their DNA-binding affinity and their in vitro and in vivo antitrypanosomal activity, suggesting that DNA minor groove binding could be a mechanism of action of these compounds .

Biochemical Pathways

Guanidine compounds are known to interact with various biochemical pathways due to their versatile functional groups .

Pharmacokinetics

It is known that bioactive guanidine compounds often encounter oral bioavailability issues . A novel prodrug strategy based on reversibly degradable guanidine imides has been proposed for high oral bioavailability and prolonged pharmacokinetics of broad-spectrum anti-influenza agents .

Result of Action

It has been reported that all pathogens tested were susceptible to a synthesized compound related to 1-(furan-2-ylmethyl)guanidine, except bacillus subtilis . This suggests that the compound may have broad-spectrum antimicrobial activity.

Action Environment

It is known that the efficacy of guanidine compounds can be influenced by various factors, including the ph of the environment, as guanidine will be protonated forming the guanidinium cation at physiological ph .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are commonly used as guanidylating agents in this process, often with the aid of coupling reagents or metal-catalyzed guanidylation . Another efficient guanidylating agent is S-methylisothiourea .

Industrial Production Methods: Industrial production methods for guanidines, including this compound, often involve transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reactions of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-furylmethyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines .

Aplicaciones Científicas De Investigación

N-(2-furylmethyl)guanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology and medicine, guanidine derivatives, including this compound, have been studied for their potential therapeutic applications, such as antidiabetic and antibiotic properties . Additionally, it has applications in the agricultural industry as a component of insecticides .

Comparación Con Compuestos Similares

N-(2-furylmethyl)guanidine is similar to other neonicotinoid compounds, such as dinotefuran, imidacloprid, and thiamethoxam . These compounds share a common mode of action as agonists of nicotinic acetylcholine receptors . this compound is unique due to its specific furan ring structure, which distinguishes it from other neonicotinoids that typically contain pyridine-like moieties .

List of Similar Compounds:Actividad Biológica

N-(2-furylmethyl)guanidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its guanidine structure linked to a furylmethyl group. Its molecular formula is CHN, with a molar mass of approximately 160.17 g/mol. The presence of the furyl group enhances its biological interactions, making it a candidate for various pharmacological applications.

Target Interactions

Guanidine derivatives are known for their ability to form hydrogen bonds and interact with various biological targets. This compound potentially interacts with enzymes and receptors involved in several biochemical pathways, including:

- Antimicrobial Activity : It has shown promising antibacterial and antifungal properties, suggesting its role as a lead compound in the development of new antimicrobial agents.

- Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit enzymes such as dimethylarginine dimethylaminohydrolase (DDAH), which plays a role in regulating nitric oxide levels in the body .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies demonstrated that this compound effectively inhibited the growth of various bacteria and fungi, making it a potential candidate for antibiotic development.

Case Study : A study reported that this compound showed an IC value against Staphylococcus aureus at 15 μM, indicating its effectiveness as an antibacterial agent.

Pharmacological Applications

- Insecticidal Potential : Preliminary evaluations suggest that this compound may also possess insecticidal properties, which could be useful in agricultural applications.

- Drug Development : The compound's unique structural features allow it to serve as a scaffold for designing new drugs targeting specific diseases, particularly those caused by resistant microbial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the guanidine moiety or the furyl group can significantly influence its potency and selectivity.

| Compound Name | Molecular Formula | IC (μM) | Biological Activity |

|---|---|---|---|

| This compound | CHN | 15 | Antibacterial |

| N-(4-methylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine | CHNO | 20 | Antifungal |

| N-(6-chloro-pyridinyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-y)guanidine | CHClNO | 10 | Herbicidal |

Propiedades

IUPAC Name |

2-(furan-2-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLXPGOZRJYNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395962 | |

| Record name | N-(2-furylmethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4353-49-5 | |

| Record name | N-(2-furylmethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.